tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate
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Overview
Description
Tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a chlorinated pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate typically involves multiple steps One common approach is to start with the preparation of the piperidine intermediate, which is then reacted with the chlorinated pyridazinone derivative
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For example, the reaction of a suitable amine with a cyclic ketone under reductive amination conditions can yield the desired piperidine intermediate.
Introduction of Chlorinated Pyridazinone: The piperidine intermediate is then reacted with a chlorinated pyridazinone derivative. This step typically involves nucleophilic substitution reactions under basic conditions.
Formation of Tert-butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or acyl groups.
Scientific Research Applications
Tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperazinecarboxylate: This compound is structurally similar but features a piperazine ring instead of a piperidine ring.
Tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-morpholinecarboxylate: Another similar compound with a morpholine ring.
Uniqueness
The uniqueness of tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(5-chloro-6-oxo-1H-pyridazin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O3/c1-14(2,3)22-13(21)17-9-4-6-19(7-5-9)10-8-16-18-12(20)11(10)15/h8-9H,4-7H2,1-3H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZSDCMBYPZJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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